molecular formula C18H22N2O4 B2678989 1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775382-25-6

1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B2678989
CAS No.: 1775382-25-6
M. Wt: 330.384
InChI Key: XPWMSTARUQBIRH-UHFFFAOYSA-N
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Description

  • The isopentyl group is introduced via alkylation reactions.
  • Conditions: Alkyl halides and strong bases (e.g., sodium hydride) are commonly used.
  • Attachment of the Methoxyphenyl Group:

    • The methoxyphenyl group is typically introduced through electrophilic aromatic substitution.
    • Conditions: Methoxybenzene derivatives and Lewis acids (e.g., aluminum chloride) are used.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

      Scaling up reactions: with continuous flow chemistry to enhance efficiency.

      Purification techniques: such as recrystallization and chromatography to achieve the desired purity.

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the isopentyl group.
      • Common reagents: Potassium permanganate, chromium trioxide.
    • Reduction:

      • Reduction can occur at the furo[3,4-d]pyrimidine core.
      • Common reagents: Sodium borohydride, lithium aluminum hydride.
    • Substitution:

      • The methoxyphenyl group can participate in nucleophilic aromatic substitution.
      • Common reagents: Nucleophiles such as amines or thiols.

    Major Products:

    • Oxidation typically yields carboxylic acids or ketones.
    • Reduction products include alcohols or amines.
    • Substitution reactions yield various substituted derivatives depending on the nucleophile used.

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and potential as a ligand in coordination chemistry.

    Biology and Medicine:

    • Investigated for its potential as a pharmaceutical intermediate.
    • Possible applications in drug discovery due to its unique structural features.

    Industry:

    • Potential use in the development of new materials with specific electronic or optical properties.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves multi-step organic synthesis. A common synthetic route includes the following steps:

    • Formation of the Furo[3,4-d]pyrimidine Core:

      • Starting from a suitable pyrimidine derivative, the furo[3,4-d] ring is constructed through cyclization reactions.
      • Conditions: Cyclization often requires acidic or basic catalysts and elevated temperatures.

    Mechanism of Action

    The mechanism by which 1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione exerts its effects is largely dependent on its interaction with biological targets. The compound may:

      Bind to specific enzymes or receptors: , altering their activity.

      Interact with nucleic acids: , potentially affecting gene expression.

    Molecular Targets and Pathways:

    • Enzymes involved in metabolic pathways.
    • Receptors in signaling pathways.

    Comparison with Similar Compounds

      Furo[3,4-d]pyrimidine derivatives: with different substituents.

      Methoxyphenyl-substituted heterocycles: .

    Uniqueness:

    • The combination of the isopentyl and methoxyphenyl groups in the furo[3,4-d]pyrimidine core is unique, potentially offering distinct biological activities and chemical reactivity compared to other similar compounds.

    Properties

    IUPAC Name

    4-(2-methoxyphenyl)-1-(3-methylbutyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H22N2O4/c1-11(2)8-9-20-13-10-24-17(21)15(13)16(19-18(20)22)12-6-4-5-7-14(12)23-3/h4-7,11,16H,8-10H2,1-3H3,(H,19,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XPWMSTARUQBIRH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CCN1C2=C(C(NC1=O)C3=CC=CC=C3OC)C(=O)OC2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H22N2O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    330.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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